6-Bromo-3-oxabicyclo[3.1.0]hexane
Description
Significance of Bicyclo[3.1.0]hexane Scaffolds in Organic Chemistry
The bicyclo[3.1.0]hexane skeleton, consisting of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, is a prevalent feature in numerous natural products and bioactive compounds. nih.gov Its importance is underscored by its presence in molecules with notable biological activities, including potential treatments for psychiatric disorders and cancer. nih.gov The high ring strain associated with this bicyclic system not only contributes to its biological profile but also renders it a versatile synthetic intermediate, prone to various ring-opening and rearrangement reactions. nih.govd-nb.info
The construction of the bicyclo[3.1.0]hexane core has been the subject of extensive research, with intramolecular cyclopropanation reactions of enynes being a common and effective strategy. d-nb.inforsc.org More recent methodologies have focused on convergent approaches, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, to afford these valuable scaffolds. nih.gov
Position of 6-Bromo-3-oxabicyclo[3.1.0]hexane within the Broader Class of Halogenated Bicyclo[3.1.0]hexanes
This compound belongs to the family of halogenated bicyclo[3.1.0]hexanes, a class of compounds that has garnered interest due to the influence of the halogen atom on reactivity and potential for further functionalization. The bromine atom at the 6-position, located on the cyclopropane ring, significantly impacts the electronic nature and steric environment of the molecule.
The synthesis of this compound can be achieved through the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane. rsc.org The stereochemistry of the bromine atom, whether it is in the exo or endo position, plays a crucial role in its subsequent reactions. Research has shown that these monobrominated compounds undergo stereospecific reactions, for example, with organolithium reagents, highlighting the precise control of reactivity imparted by the bicyclic framework and the halogen substituent. rsc.org The development of methods for the synthesis of halogenated bicyclo[3.1.0]hexanes, such as the aluminum halide-mediated cycloisomerization of enynones, further expands the accessibility and utility of this class of compounds. rsc.orgrsc.org
Below is a table summarizing key research findings related to the synthesis and reactivity of this compound and related compounds.
| Compound | Reaction/Observation | Key Findings | Reference |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | Reduction to form exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes | Different reducing agents (zinc-acetic acid, tributyltin hydride, n-butyl-lithium) yield varying stereoselectivity. Butyl-lithium reduction shows high stereoselectivity. | rsc.org |
| exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | Reaction with butyl-lithium followed by carbon dioxide | The reaction proceeds with greater than 99.5% retention of configuration, demonstrating high stereospecificity. | rsc.org |
| Halogenated Bicyclo[3.1.0]hexanes | Aluminum halide-mediated cycloisomerization of 7-en-2-ynones | Provides a method for the construction of halogenated bicyclo[3.1.0]hexane cores. | rsc.orgrsc.org |
| Bicyclo[3.1.0]hexanes | (3+2) annulation of cyclopropenes with aminocyclopropanes | A convergent synthetic strategy to access highly substituted bicyclo[3.1.0]hexane scaffolds. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTUCUZWSSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Oxabicyclo 3.1.0 Hexane and Its Precursors
Strategies for Constructing the 3-Oxabicyclo[3.1.0]hexane Core
The formation of the 3-oxabicyclo[3.1.0]hexane skeleton is a critical step that can be achieved through several distinct synthetic routes. These approaches leverage principles of intramolecular cyclization, cycloaddition, and ring manipulation to efficiently build the strained bicyclic structure.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for forming the 3-oxabicyclo[3.1.0]hexane core, often proceeding with high stereocontrol. These methods typically involve a pre-functionalized acyclic or monocyclic precursor that undergoes ring closure.
One prominent example involves the base-induced cyclization of a substituted tetrahydrofuranone. For instance, the treatment of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one with a strong base like potassium tert-butoxide leads to the formation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. mdpi.com The mechanism involves the removal of the acidic proton alpha to the carbonyl group, generating a stabilized carbanion which then displaces the bromide via an intramolecular nucleophilic substitution. mdpi.com
Another powerful class of intramolecular cyclizations involves the decomposition of diazo compounds catalyzed by transition metals, particularly rhodium(II) and copper. smolecule.comgoogle.com The intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates has proven to be an effective method for synthesizing 3-oxabicyclo[3.1.0]hexan-2-ones. smolecule.com Similarly, diazomalonate derivatives can undergo intramolecular carbenoid reactions to furnish the bicyclic system. researchgate.net These reactions proceed via a metal carbene intermediate that adds across a tethered double bond within the same molecule.
| Method | Starting Material | Key Reagents | Product Type | Reference |
| Base-induced Cyclization | 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one | Potassium tert-butoxide | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | mdpi.com |
| Rh(II)-catalyzed Cyclopropanation | Allylic diazoacetates | Rh(II) catalysts | 3-Oxabicyclo[3.1.0]hexan-2-ones | smolecule.com |
| Copper-catalyzed Cyclization | Diazo ester | Copper powder | 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane | google.com |
| Intramolecular Carbenoid Reaction | Diazomalonate derivative | Copper(I) catalyst | 1-(tert-butoxycarbonyl)-3-oxa-2-oxobicyclo[3.1.0]hexane | researchgate.net |
Carbene and Carbenoid Addition Reactions to Furan (B31954) Derivatives
The addition of carbenes or carbenoids to the double bond of furan or its derivatives, such as 2,3-dihydrofuran (B140613), is a direct and common method for constructing the 3-oxabicyclo[3.1.0]hexane framework. This cycloaddition reaction forms the requisite cyclopropane (B1198618) ring fused to the heterocyclic ring.
For example, the reaction of 2,3-dihydrofuran with dibromofluoromethane (B117605) and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst generates exo-6-bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane. d-nb.info This reaction proceeds through the in-situ generation of bromofluorocarbene, which then adds to the double bond of the dihydrofuran. d-nb.info
Metal-catalyzed reactions are also widely employed. The decomposition of diazo compounds by catalysts based on platinum, gold, or copper generates metal carbenes that readily undergo cyclopropanation with furan derivatives. smolecule.comgoogle.com These reactions can be highly efficient and offer pathways to complex bicyclic structures with controlled stereochemistry. smolecule.com The choice of metal catalyst can significantly influence the reactivity and selectivity of the carbene addition. smolecule.com
Ring Contraction Methodologies
Ring contraction provides an alternative, albeit less common, pathway to the bicyclo[3.1.0]hexane system. This approach involves the synthesis of a larger heterocyclic precursor that subsequently undergoes a rearrangement to form the desired smaller bicyclic ring structure.
An analogous strategy has been demonstrated in the synthesis of the related 3-azabicyclo[3.1.0]hexane system. In this case, a pyridazine (B1198779) derivative formed from the cycloaddition of ethyl diazoacetate with N-benzylmaleimide undergoes thermolysis. amazonaws.com This heating step results in the extrusion of a nitrogen molecule (N₂) and subsequent ring contraction to form the bicyclo[3.1.0]hexane core. amazonaws.com Photochemically-induced ring contractions of pyridines have also been reported to yield azabicyclo[3.1.0]hexane skeletons, highlighting the utility of this approach. researchgate.net
Photochemical Routes for Bicyclic System Formation
Photochemistry offers unique pathways for accessing the precursors to the 3-oxabicyclo[3.1.0]hexane system. These reactions utilize light energy to promote transformations that may be difficult to achieve under thermal conditions.
A notable example is the photochemical addition of isopropyl alcohol to furan-2(5H)-one. mdpi.comsmolecule.com This reaction serves as a key step in a multi-step synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, producing the necessary tetrahydrofuranone intermediate. mdpi.comsmolecule.com Furthermore, the development of asymmetric photochemical methods is an area of active research, with the potential to provide enantioselective routes to chiral 3-oxabicyclo[3.1.0]hexane derivatives through the use of chiral catalysts or auxiliaries. smolecule.com
Introduction of Halogen Functionality: Bromination Strategies
Once the 3-oxabicyclo[3.1.0]hexane core is established, the introduction of the bromine atom at the C6 position is required to yield the final target compound.
Direct Bromination Approaches
The direct synthesis of 6-bromo-3-oxabicyclo[3.1.0]hexane is most effectively achieved through the selective reduction of a dihalogenated precursor. The key starting material for this transformation is 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, which is itself synthesized via the addition of dibromocarbene to a furan derivative. rsc.org
The partial reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane can be accomplished using various reducing agents, yielding mixtures of the exo- and endo-6-bromo isomers. The choice of reagent and reaction conditions significantly influences the stereoselectivity of the reduction, specifically affecting which bromine atom (the inward-pointing endo or outward-pointing exo) is preferentially removed.
Tributyltin hydride : This reagent shows poor stereoselectivity, resulting in an almost 1:1 mixture of the exo and endo products. rsc.org
Zinc-based reagents : Reduction with zinc powder in either acetic acid or ethanolic potassium hydroxide demonstrates a preference for the removal of the endo-bromine atom, leading to a higher proportion of the exo-bromo isomer. rsc.org
n-Butyl-lithium : The most stereoselective method involves reaction with n-butyl-lithium followed by quenching with water. This procedure strongly favors the removal of the endo-bromine, resulting in a mixture highly enriched in the exo-6-bromo-3-oxabicyclo[3.1.0]hexane isomer. rsc.org
The results of these reduction strategies are summarized in the table below.
| Reducing Agent/Conditions | Precursor | Product(s) | exo:endo Ratio | Reference |
| Tributyltin hydride | 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | 48 : 52 | rsc.org |
| Zinc-acetic acid | 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | 62 : 38 | rsc.org |
| Zinc-ethanolic potassium hydroxide | 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | ~3 : 1 (75 : 25) | rsc.org |
| n-Butyl-lithium, then H₂O | 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | ~9 : 1 (90 : 10) | rsc.org |
Stereoselective Introduction of Bromine via Precursor Manipulation
The stereoselective synthesis of brominated 3-oxabicyclo[3.1.0]hexane derivatives can be achieved through the manipulation of precursors. One notable method involves the iodolactonization of alkylidenecyclopropyl esters. This reaction, when conducted with iodine or N-iodosuccinimide (NIS) in aqueous acetonitrile, yields 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones with high stereoselectivity. nih.govacs.org The process is versatile, accommodating a range of substituents. acs.org Water plays a crucial role in the proposed mechanism of this transformation. acs.org
Another approach involves the treatment of 2,3-dihydrofuran with dibromofluoromethane and sodium hydroxide in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. This reaction produces exo-6-bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane. d-nb.info
Synthesis of Polybrominated Intermediates (e.g., 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane)
The synthesis of the key intermediate, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, is a critical step in the preparation of monobrominated analogs. This dibromo compound is prepared and subsequently reduced to afford mixtures of the exo- and endo-6-bromo isomers. rsc.org
Specific Synthetic Routes to this compound Isomers
The selective synthesis of the exo and endo isomers of this compound is of considerable interest. These isomers can be obtained from the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using various reagents, with the choice of reducing agent influencing the stereochemical outcome. rsc.org
Preparation of exo-6-Bromo-3-oxabicyclo[3.1.0]hexane
The reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane with different reducing agents can preferentially yield the exo-bromo isomer. For instance, reduction with zinc and acetic acid results in a product mixture where the exo to endo ratio is 62:38. rsc.org An even higher selectivity for the exo isomer is achieved with butyllithium (B86547) followed by a water quench, affording an approximate 9:1 ratio of exo to endo isomers. rsc.org
Preparation of endo-6-Bromo-3-oxabicyclo[3.1.0]hexane
While many reduction methods favor the exo isomer, mixtures containing the endo-6-bromo-3-oxabicyclo[3.1.0]hexane are also produced. For example, reduction of the dibromo precursor with tributyltin hydride is not stereoselective, yielding a nearly 1:1 mixture of the exo and endo isomers (48:52). rsc.org
Stereocontrolled Synthesis of Brominated Oxabicyclo[3.1.0]hexanes
The stereocontrolled synthesis of brominated oxabicyclo[3.1.0]hexanes is a key area of research. The reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane has been shown to be stereoselective, with different reagents favoring the removal of either the endo or exo bromine atom. rsc.org Specifically, reduction with zinc leads to the preferential removal of the endo-bromine, while reduction with butyllithium is even more selective in this regard. rsc.org Furthermore, both the exo- and endo-monobromides undergo stereospecific reactions with butyllithium followed by carbon dioxide, with greater than 99.5% retention of configuration. rsc.org
| Precursor | Reagent(s) | Product(s) | Isomer Ratio (exo:endo) |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | Zinc-acetic acid | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | 62:38 rsc.org |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | Zinc-ethanolic potassium hydroxide | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | 3:1 rsc.org |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | Tributyltin hydride | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | 48:52 rsc.org |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | n-Butyl-lithium followed by water | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | ~9:1 rsc.org |
Catalytic Approaches in the Synthesis of 3-Oxabicyclo[3.1.0]hexane Frameworks
Catalytic methods provide efficient routes to the core 3-oxabicyclo[3.1.0]hexane skeleton. Transition-metal catalysis, particularly with palladium, has been effectively employed. For instance, an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization of N-allyl propargylamines, formed in situ, can produce bicyclic compounds with the oxabicyclo[3.1.0]hexane skeleton in high enantioselectivity. doi.org
Dirhodium(II) catalysts are also effective. For example, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using low loadings of a dirhodium(II) catalyst can produce either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity by choosing the appropriate catalyst and hydrolysis conditions. nih.gov While this example illustrates the synthesis of an aza-analogue, the principles can be extended to oxabicyclo systems.
Furthermore, metal-free catalytic systems have been developed. For instance, an iodine-mediated domino reaction starting from N-allyl enamines can provide access to the 3-azabicyclo[3.1.0]hexane framework, again highlighting a strategy that could be adapted for the oxygen-containing analogues. bohrium.com
| Catalyst Type | Reaction | Precursors | Key Features |
| Palladium(II)/Pd(IV) | Enantioselective oxidative cyclization | N-allyl propargylamines | High enantioselectivity doi.org |
| Dirhodium(II) | Cyclopropanation | N-Boc-2,5-dihydropyrrole, ethyl diazoacetate | Low catalyst loading, high diastereoselectivity for exo or endo isomers nih.gov |
| Iodine (Metal-free) | Domino reaction | N-allyl enamines | Metal-free conditions bohrium.com |
Transition Metal-Catalyzed Cyclizations (e.g., Gold(I)-Catalyzed Reactions)
Transition metal catalysis is a cornerstone for constructing the 3-oxabicyclo[3.1.0]hexane framework, often via intramolecular cyclopropanation of allylic diazoacetates or cycloisomerization of enynes. smolecule.combohrium.compleiades.online Metals such as rhodium, ruthenium, palladium, and platinum are effective for these transformations. smolecule.comthieme-connect.comdoi.orgacs.org
Gold(I) catalysis, in particular, has emerged as a powerful tool for activating alkynes and facilitating complex molecular constructions. acs.org Gold(I) catalysts can promote the intramolecular addition of an oxygen nucleophile to an alkyne, a key step in forming the oxabicyclic system. acs.org For instance, gold(I)-catalyzed cyclization of specific dienynes that contain a propargylic alcohol moiety can proceed through a tandem sequence involving a 5-exo-dig cyclization, a 1,5-OR migration, and an intramolecular cyclopropanation to yield 2-oxabicyclo[3.1.0]hexanes. recercat.cat While not forming the 3-oxa isomer directly in this case, the principle highlights the capability of gold catalysis in constructing related bicyclic ethers. acs.orgrecercat.cat The mechanism often involves the formation of a cyclopropyl (B3062369) gold carbene intermediate, which can undergo further reactions to build molecular complexity. recercat.catnih.gov
Metalloradical Catalysis for Bicyclization
Cobalt(II)-based metalloradical catalysis (MRC) offers a distinct and effective pathway for the intramolecular cyclopropanation of allylic diazoacetates to form 3-oxabicyclo[3.1.0]hexan-2-one derivatives. nih.gov This approach is particularly useful for synthesizing densely functionalized products, including those with multiple contiguous stereocenters. acs.orgacs.org The catalysis involves cobalt(II) complexes of specifically designed chiral porphyrins, which act as metalloradical catalysts. nih.govacs.org
This methodology has been successfully applied to the cyclopropanation of various allylic diazoacetates, including those with α-acceptor substituents, which are challenging substrates for other catalytic systems. acs.orgacs.org The reactions proceed with high efficiency and stereocontrol. nih.govacs.org For example, the use of a Co(II) complex of a D2-symmetric chiral porphyrin was shown to effectively catalyze the intramolecular cyclopropanation of an allyl α-diazoacetate bearing a bromine atom, yielding the corresponding brominated 3-oxabicyclo[3.1.0]hexan-2-one. nih.gov Furthermore, cobalt(II)-based MRC has been extended to the asymmetric radical bicyclization of allyl azidoformates, constructing aziridine/oxazolidinone-fused bicyclic structures, demonstrating the versatility of this catalytic concept. nih.gov
Chiral Catalyst Systems for Enantioselective Synthesis
Achieving enantioselectivity in the synthesis of the 3-oxabicyclo[3.1.0]hexane core is crucial for applications in medicinal chemistry. This is frequently accomplished using chiral transition-metal catalysts.
Rhodium Catalysis: Chiral dirhodium(II) carboxamide catalysts are well-established for the enantioselective intramolecular cyclopropanation of allylic diazoacetates, providing access to chiral 3-oxabicyclo[3.1.0]hexan-2-ones. smolecule.comacs.org
Ruthenium Catalysis: A chiral-at-metal ruthenium catalyst, where the chirality originates from the stereogenic metal center, has been developed for enantioselective intramolecular cyclopropanations. thieme-connect.com A specific complex, featuring a cyclometalated imidazo[1,5-a]pyridinylidene ligand, catalyzed the cyclopropanation of trans-cinnamyl diazoacetate to give the corresponding bicyclic product in high yield (96%) and with high enantioselectivity (93% ee). thieme-connect.com
Cobalt Catalysis: As mentioned in the context of metalloradical catalysis, Co(II) complexes of D2-symmetric chiral porphyrins are highly effective for asymmetric intramolecular cyclopropanations. nih.govacs.org The addition of an axial ligand, such as 4-(dimethylamino)pyridine (DMAP), can enhance the asymmetric induction. nih.gov This system allows for the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones bearing up to three contiguous chiral centers with excellent stereoselectivity. acs.orgacs.org
Palladium Catalysis: Enantioselective synthesis of the related 3-azabicyclo[3.1.0]hexane skeleton has been achieved via Pd(II)/Pd(IV) oxidative cyclization of 1,6-enynes using a chiral spiro bis(isoxazoline) ligand (SPRIX). doi.org This strategy was previously successful in the synthesis of oxabicyclo[3.1.0]hexane skeletons, affording bicyclic lactones with up to 95% ee. doi.org
| Metal/Catalyst System | Substrate Type | Product Type | Yield | Enantioselectivity (ee) |
| Chiral-at-Ru Complex (Λ-Ru2b) | trans-cinnamyl diazoacetate | (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 96% | 93% |
| Co(II)-Porphyrin Complex | Allyl α-diazoacetates | 3-Oxabicyclo[3.1.0]hexan-2-ones | High | Excellent |
| Pd(II)-SPRIX Ligand | 1,6-Enynes | Oxabicyclo[3.1.0]hexane lactones | High | Up to 95% |
Table 2: Examples of Chiral Catalyst Systems for Bicyclization. thieme-connect.comdoi.orgacs.org
Use of Chiral Auxiliaries and Templates in Asymmetric Synthesis
In addition to chiral catalysts, asymmetric synthesis can be directed by incorporating chiral auxiliaries into the substrate or by using chiral starting materials that act as templates.
A notable example involves the use of an S-chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net This strategy has been successfully applied to the synthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.netresearchgate.net The methodology involves the 1,5-C-H insertion of a cyclopropylmagnesium carbenoid, where the stereochemistry is controlled by the chiral sulfinyl group. researchgate.net A similar approach could be envisioned for the oxygen-containing analogues.
Levoglucosenone (B1675106) as a Chiral Template for 3-Oxabicyclo[3.1.0]hexane-2-ones
Levoglucosenone, a chiral α,β-unsaturated ketone derived from the pyrolysis of cellulose, is a valuable and versatile starting material for the stereoselective synthesis of various complex molecules. researchgate.netwhiterose.ac.uk It has been employed as a chiral template for the preparation of chiral 3-oxabicyclo[3.1.0]hexane-2-ones. researchgate.netwhiterose.ac.ukacs.org This approach leverages the inherent chirality of levoglucosenone to direct the formation of the bicyclic product with a defined stereochemistry. whiterose.ac.uk The synthesis is accomplished in a three-step sequence starting from the chiral template. researchgate.net This method provides a practical route to enantiomerically pure cyclopropane-containing structures fused to a lactone ring. whiterose.ac.ukacs.org
Reaction Chemistry and Mechanistic Investigations of 6 Bromo 3 Oxabicyclo 3.1.0 Hexane
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C-6 position of 6-Bromo-3-oxabicyclo[3.1.0]hexane is a key functional handle for introducing molecular complexity. Its substitution reactions, particularly with organometallic reagents, have been a subject of detailed mechanistic and stereochemical studies.
Stereospecific Reactions with Organometallic Reagents (e.g., Butyl-Lithium)
The treatment of both exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexane with butyl-lithium demonstrates a high degree of stereospecificity. When the resulting lithium intermediates are quenched with carbon dioxide, the corresponding carboxylic acids are formed with greater than 99.5% retention of the original configuration. This indicates that the lithium-bromine exchange and subsequent carboxylation proceed without inversion or significant epimerization at the C-6 position.
This high fidelity in preserving the stereochemistry is crucial for the synthesis of stereochemically defined bicyclo[3.1.0]hexane derivatives. The reaction pathway suggests the formation of a configurationally stable organolithium intermediate.
Investigations into Reaction Stereoselectivity and Regioselectivity
The stereoselectivity of reactions involving the bromine moiety is highly dependent on the reagents and conditions employed. The formation of the monobrominated species from the precursor, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, provides a clear example of this.
Reduction of the dibromide with butyl-lithium followed by a water quench is highly stereoselective, yielding a mixture of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexane in a ratio of approximately 9:1. This preference for the formation of the exo-bromo isomer suggests that the incoming proton is delivered preferentially to the endo face of the intermediate organolithium species.
Reduction Reactions of Brominated 3-Oxabicyclo[3.1.0]hexanes
The selective removal of the bromine atom from the this compound framework has been achieved using various reducing agents, with the stereochemical outcome being a key area of investigation.
Chemoselective Reduction of Bromine (e.g., with Zinc, Tributyltin Hydride)
The reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane to its monobrominated counterparts can be accomplished with several reducing agents, each exhibiting different levels of selectivity.
Zinc-Acetic Acid: This system leads to the selective removal of the endo-bromine atom, resulting in a 62:38 mixture of the exo- and endo-monobromides.
Zinc-Ethanolic Potassium Hydroxide (B78521): A more pronounced selectivity for the removal of the endo-bromine is observed under these conditions, affording a 3:1 mixture of the exo- and endo-monobromides.
Tributyltin Hydride: In contrast to the zinc-based reductions, tributyltin hydride shows a lack of stereoselectivity, producing an almost equimolar mixture (48:52) of the exo- and endo-monobromides.
These findings highlight the tunability of the reduction process based on the choice of reducing agent and reaction conditions.
Analysis of Stereochemical Outcomes in Reduction Processes
The stereochemical outcomes of these reduction reactions provide insight into the reaction mechanisms. The preferential removal of the endo-bromine by zinc suggests a mechanism where the zinc surface interacts with the less sterically hindered face of the molecule, facilitating the cleavage of the endo C-Br bond. Conversely, the non-selective nature of the reduction with tributyltin hydride points towards a radical-mediated pathway where the stereochemical integrity at the C-6 position is not maintained.
| Reducing Agent | Ratio of exo- to endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | Reference |
|---|---|---|
| Zinc-Acetic Acid | 62 : 38 | |
| Zinc-Ethanolic Potassium Hydroxide | 75 : 25 | |
| Tributyltin Hydride | 48 : 52 | |
| n-Butyl-lithium then H₂O | ~90 : 10 |
Rearrangement Reactions and Ring Transformations
The strained bicyclo[3.1.0]hexane framework, particularly when functionalized, can undergo a variety of rearrangement and ring-opening reactions, often promoted by thermal or acidic conditions. While specific studies on the rearrangement of this compound are not extensively documented in the reviewed literature, related systems provide valuable insights into its potential reactivity.
For instance, the thermal or photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones can lead to the formation of phenolic compounds through complex mechanistic pathways involving diradical or zwitterionic intermediates. researchgate.net Furthermore, Lewis acid-catalyzed ring-opening reactions of donor-acceptor substituted cyclopropanes are known to proceed to form various heterocyclic structures. It is plausible that under appropriate conditions, this compound could undergo analogous transformations, such as ring-opening of the cyclopropane (B1198618) moiety or skeletal reorganization to form different ring systems. The presence of the ether oxygen could also influence the course of such rearrangements through participation of its lone pair electrons.
Intramolecular C-H Insertion by Cyclopropylidenes
The formation of the 3-oxabicyclo[3.1.0]hexane skeleton can be achieved through intramolecular C-H insertion reactions involving cyclopropylidene or related carbenoid intermediates. researchgate.net These reactions are of significant synthetic interest as they allow for the efficient construction of bicyclic systems. sci-hub.se Typically, a gem-dihalocyclopropane, such as 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, serves as the precursor. researchgate.netrsc.org
Treatment of a gem-dibromocyclopropane with an organolithium reagent like methyllithium (B1224462) at low temperatures does not immediately lead to an allene, but rather generates a more stable lithium-bromine exchange product, a lithiobromocyclopropane carbenoid. sci-hub.se This intermediate can be trapped by electrophiles or undergo intramolecular reactions. In suitably structured substrates, this carbenoid can insert into a C-H bond. For precursors to 3-oxabicyclo[3.1.0]hexane systems, the insertion occurs selectively at the C-H bond adjacent to the ring's oxygen atom (a 1,5-insertion), leading to the formation of the fused bicyclic ether framework. sci-hub.se Theoretical studies on related systems have been used to investigate the stability of such carbenes and predict their propensity to undergo insertion reactions. metu.edu.tr
Table 1: Key Features of Intramolecular C-H Insertion
| Feature | Description | Source |
|---|---|---|
| Precursor | gem-Dihalocyclopropanes (e.g., 6,6-dibromo-3-oxabicyclo[3.1.0]hexane) | researchgate.netrsc.org |
| Reagent | Organolithium compounds (e.g., methyllithium) | sci-hub.se |
| Intermediate | Cyclopropylidene or a lithiobromocyclopropane carbenoid | researchgate.netsci-hub.se |
| Reaction Type | 1,5-insertion into a C-H bond adjacent to a heteroatom | sci-hub.se |
| Product | Bicyclic heterocycles, such as the 3-oxabicyclo[3.1.0]hexane system | researchgate.net |
Base-Promoted Ring Contraction Pathways
The bicyclo[3.1.0]hexane ring system can be synthesized via base-promoted reactions that involve the formation of the cyclopropane ring. One such pathway is an intramolecular nucleophilic substitution. mdpi.com For instance, the treatment of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one with a strong base like potassium tert-butoxide results in the formation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. mdpi.com The mechanism involves the deprotonation of the carbon alpha to the carbonyl group, creating a stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion to close the three-membered ring. mdpi.com
Another relevant strategy involves the base-promoted ring contraction of a suitable six-membered ring precursor, such as an epoxy ketone derived from cyclohexane-1,4-dione, to yield the bicyclo[3.1.0]hexane framework. researchgate.net
Table 2: Example of Base-Promoted Cyclization to a 3-Oxabicyclo[3.1.0]hexane Derivative
| Substrate | Base | Product | Mechanism | Source |
|---|
Epoxide Ring-Opening Reactions
The 3-oxabicyclo[3.1.0]hexane structure contains a fused epoxide (oxirane) ring, which is susceptible to ring-opening reactions by nucleophiles. thieme-connect.de These reactions are of fundamental importance in organic synthesis as they provide a stereoselective route to functionalized cyclopentane (B165970) derivatives. thieme-connect.descience.gov
The ring-opening can be initiated under acidic or basic/neutral conditions. thieme-connect.deyoutube.com With strong nucleophiles, the reaction typically proceeds via a backside SN2 attack on one of the electrophilic carbons of the epoxide. youtube.com This attack occurs at the less sterically hindered carbon, leading to the formation of a trans-substituted product with anti-selectivity. thieme-connect.deyoutube.com
In related systems, acid-catalyzed ring-opening has been shown to generate key intermediates for further transformations. For example, treatment of a furan-derived epoxide with an acid catalyst enabled a ring-expansion through a cyclopropylmethyl cation intermediate to form a pyran. acs.org Similarly, the epoxide ring in a derivative of 6-oxabicyclo[3.1.0]hexane was opened under specific conditions as a key step in the synthesis of nucleoside analogues. researchgate.net The choice of reagent is critical and must be tailored to the specific substrate to achieve the desired outcome. thieme-connect.de
Mechanistic Studies of Reactivity
Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing synthetic pathways. Studies have focused on identifying the transient species that govern its reactivity and modeling the energetic profiles of these reactions.
Elucidation of Intermediates in Transformations (e.g., Carbanions, Carbocations, Carbenoids)
The reactions of this compound and its precursors involve several key types of reactive intermediates:
Carbanions: These intermediates are prominent in base-promoted reactions. For example, in the synthesis of a 3-oxabicyclo[3.1.0]hexan-2-one derivative, a strong base is used to generate a carbanion stabilized by an adjacent carbonyl group. mdpi.com This carbanion is the key nucleophile in the subsequent intramolecular cyclization that forms the cyclopropane ring. mdpi.com
Carbenoids: The reaction of gem-dibromo precursors with organolithium reagents like butyllithium (B86547) or methyllithium at low temperatures leads to a bromine-lithium exchange, forming a cyclopropyl (B3062369) carbenoid (specifically, a lithiobromocyclopropane). sci-hub.sersc.org This intermediate is more stable than a free cyclopropylidene and can be trapped by various electrophiles. sci-hub.se Its formation is often directed by coordinating groups within the molecule, and it is central to C-H insertion pathways that form the bicyclic ether system. researchgate.netsci-hub.se
Carbocations: Carbocationic intermediates can also play a significant role. In the base-promoted synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, the formation of a relatively stable tertiary carbocation after the departure of the bromide ion suggests a unimolecular nucleophilic substitution (SN1) mechanism may be favored. mdpi.com Furthermore, acid-catalyzed epoxide ring-opening reactions in related bicyclo[3.1.0] systems are known to proceed through cyclopropylcarbinyl cations, which can undergo rearrangement to yield ring-expanded products. acs.org
Table 3: Key Reactive Intermediates in Transformations
| Intermediate | Formation Method | Subsequent Reaction | Source |
|---|---|---|---|
| Carbanion | Deprotonation alpha to a carbonyl group with a strong base | Intramolecular nucleophilic substitution | mdpi.com |
| Carbenoid | Reaction of a gem-dibromocyclopropane with an organolithium reagent | Intramolecular C-H insertion | researchgate.netsci-hub.se |
| Carbocation | Departure of a leaving group (e.g., bromide); Acid-catalyzed epoxide opening | Nucleophilic attack (SN1); Rearrangement | mdpi.comacs.org |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the structure and reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model molecular geometries, reaction pathways, and the energies of transition states. researchgate.netpusan.ac.kr
Conformational analysis of the parent 3-oxabicyclo[3.1.0]hexane ring system has been performed using both ab initio (HF and MP2) and DFT (B3LYP) methods. researchgate.net These calculations have reexamined and confirmed experimental data, showing that the molecule adopts a single stable boat-like conformation, which is significantly more stable than the alternative chair-like conformer. researchgate.net This conformational preference is a critical factor influencing the molecule's stereochemical and reactive behavior.
DFT calculations are also employed to elucidate complex reaction mechanisms. For instance, computational studies on the coupling of CO2 with epoxides have detailed the entire catalytic cycle, including the activation energy barriers for key steps like the initial nucleophilic attack and the ring-opening of intermediates. pusan.ac.kr Similar methods have been applied to related systems to understand the stability of cyclopropylidene intermediates and predict whether they will undergo insertion or rearrangement reactions. metu.edu.tr These theoretical models complement experimental findings and provide a deeper understanding of the factors controlling reaction outcomes. researchgate.netpusan.ac.kr
Table 4: Application of Computational Modeling
| Area of Study | Computational Method | Key Findings | Source |
|---|---|---|---|
| Conformational Analysis | HF, MP2, B3LYP | The boat-like conformation is more stable than the chair-like conformation for the bicyclo[3.1.0]hexane ring system. | researchgate.net |
| Reaction Mechanisms | DFT | Elucidation of multi-step reaction pathways, calculation of activation energies, and characterization of transition states. | pusan.ac.kr |
| Intermediate Stability | DFT | Prediction of the relative stability and subsequent reaction pathways of reactive intermediates like carbenes. | metu.edu.tr |
Structural Characterization and Stereochemical Analysis of 6 Bromo 3 Oxabicyclo 3.1.0 Hexane
Spectroscopic Methodologies for Structural Elucidation
The definitive assignment of the structure and stereochemistry of 6-bromo-3-oxabicyclo[3.1.0]hexane relies on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of its atomic connectivity, conformational preferences, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the stereochemical elucidation of this compound. Particularly, the analysis of proton (¹H) NMR coupling constants (J-values) provides invaluable insights into the relative orientation of hydrogen atoms within the bicyclic framework, thereby defining the stereochemistry of the molecule.
The rigid, bicyclic structure of this compound gives rise to distinct spatial relationships between its protons, which are reflected in the magnitude of their coupling constants. For instance, the coupling between the bridgehead protons (H-1 and H-5) and the protons on the cyclopropane (B1198618) ring (H-6) is highly dependent on their cis or trans relationship.
In a detailed study, the ¹H NMR spectrum of exo-6-bromo-3-oxabicyclo[3.1.0]hexane was analyzed. The coupling constants were instrumental in confirming the exo configuration of the bromine atom. The observed coupling constants are consistent with the dihedral angles predicted for the exo isomer, as dictated by the Karplus equation, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.
Table 1: Representative ¹H NMR Coupling Constants for exo-6-Bromo-3-oxabicyclo[3.1.0]hexane
| Coupled Protons | Coupling Constant (J) in Hz | Stereochemical Implication |
| J(H-1, H-6) | ~ 6.5 Hz | Indicates a cis relationship between H-1 and H-6. |
| J(H-5, H-6) | ~ 6.5 Hz | Indicates a cis relationship between H-5 and H-6. |
| J(H-1, H-2a) | ~ 5.0 Hz | |
| J(H-1, H-2b) | ~ 2.0 Hz | |
| J(H-5, H-4a) | ~ 5.0 Hz | |
| J(H-5, H-4b) | ~ 2.0 Hz |
Note: The specific values can vary slightly depending on the solvent and experimental conditions. The 'a' and 'b' denotations for protons on C-2 and C-4 represent the different chemical environments of the diastereotopic protons.
Vibrational Spectroscopy (e.g., Far-Infrared, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing Far-Infrared (FIR) and Raman techniques, provides a powerful means to investigate the conformational landscape of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the forces between its atoms.
For a semi-rigid molecule like this compound, the primary conformational flexibility arises from the puckering of the five-membered oxolane ring. The molecule can exist in different conformations, such as boat and envelope forms. The energetic landscape of these conformations can be mapped by analyzing the vibrational spectra.
Far-infrared spectroscopy is particularly useful for studying low-frequency vibrations, such as ring-puckering modes. The analysis of the FIR spectrum of this compound has revealed the potential energy surface governing the ring-puckering motion. By fitting the observed vibrational transitions to a theoretical model, it is possible to determine the equilibrium conformation and the energy barriers between different conformers.
Raman spectroscopy offers complementary information. The selection rules for Raman scattering are different from those for infrared absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational dynamics and conformational preferences of the molecule.
Chiroptical Spectroscopy for Absolute Configuration Determination
When this compound is prepared in an enantiomerically enriched or pure form, chiroptical spectroscopy becomes an indispensable tool for determining its absolute configuration (the specific spatial arrangement of its atoms). These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule.
The experimental ECD spectrum of an enantiomer of this compound can be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., (1R,5S,6S)). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. The chromophores within the molecule, such as the C-Br bond and the ether oxygen, contribute to the observed ECD signals.
Optical Rotation Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), is directly related to the absolute configuration of the chiral molecule. Similar to ECD, the experimental ORD curve can be compared with theoretical calculations to establish the absolute stereochemistry of this compound.
Vibrational Circular Dichroism (VCD) spectroscopy is the vibrational analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information, as it probes the chirality associated with the fundamental vibrational modes of the molecule.
The VCD spectrum of this compound exhibits a characteristic pattern of positive and negative bands that is a unique fingerprint of its absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, a reliable assignment of the absolute configuration can be made. VCD is particularly powerful because it provides multiple stereochemical probes within a single spectrum, corresponding to the various vibrational modes of the molecule.
Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System
Preferred Conformations (e.g., Boat-like vs. Chair-like)
Computational and experimental studies have consistently shown that the bicyclo[3.1.0]hexane ring system predominantly adopts a boat-like conformation. conicet.gov.ar This preference is a direct consequence of the fused three-membered ring, which forces the five-membered ring into a puckered arrangement that minimizes torsional and steric strain. The boat conformation is the only stable configuration for the parent bicyclo[3.1.0]hexane. conicet.gov.ar
In this arrangement, the cyclopropane ring occupies a pseudo-equatorial position, which alleviates steric hindrance. conicet.gov.ar A chair-like conformation would lead to significant repulsion between the pseudo-axial hydrogens on the cyclopentane (B165970) portion of the molecule. conicet.gov.ar The boat-like conformation is more stable than the chair-like form, a finding supported by various analytical techniques including NMR spectroscopy, X-ray crystallography, and dipole moment studies. rsc.org For instance, calculations on 6-methyl-1,5-diazabicyclo[3.1.0]hexane showed the boat conformation to be 3.52 kcal/mol lower in energy than the chair conformation. rsc.org
| Conformation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| Boat-like | 0 (Most Stable) | Minimizes eclipsing strain; Pseudo-equatorial position of the cyclopropane ring reduces steric hindrance. conicet.gov.ar |
| Chair-like | Higher | Significant repulsion between pseudo-axial hydrogens. conicet.gov.ar |
Influence of Substituents on Ring Puckering and Stability
The presence of a heteroatom such as oxygen within the five-membered ring, creating an oxabicyclo[3.1.0]hexane system, generally maintains the preference for the boat conformation. conicet.gov.ar The C-O bond lengths and C-O-C bond angles will adjust to accommodate the strain of the bicyclic system, but the fundamental boat-like shape persists. For instance, in related 6-oxabicyclo[3.1.0]hexane derivatives, the five-membered ring adopts a puckered conformation to reduce torsional stress.
The position of the bromine atom on the cyclopropane ring (at C-6) can be either exo (pointing away from the five-membered ring) or endo (pointing towards the five-membered ring). The stereochemistry of this substituent is critical. Reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane with different reagents can lead to mixtures of the exo- and endo-6-bromo isomers. rsc.org For example, reduction with tributyltin hydride is not stereoselective, whereas reduction with butyl-lithium followed by water is highly stereoselective, favoring the exo-bromo isomer. rsc.org The stability and reactivity of the resulting isomer are influenced by the steric and electronic effects of the bromine atom's orientation.
In general, bulky substituents can affect the degree of puckering in the five-membered ring. While the boat-like conformation remains favored, the precise dihedral angles and bond lengths will be distorted to minimize steric interactions between the substituent and the rest of the molecule. Theoretical studies on substituted bicyclo[3.1.0]hexanes have shown that different energy patterns arise depending on the nature of the substituents. conicet.gov.ar
| Substituent/Feature | Effect on Conformation | Reference |
|---|---|---|
| 3-Oxa | Maintains the preferred boat-like conformation; influences bond angles and puckering of the five-membered ring. | conicet.gov.ar |
| 6-Bromo (exo/endo) | The stereochemistry (exo or endo) affects the overall stability and reactivity. The specific orientation influences local steric interactions. | rsc.org |
| General Substituents | Can alter the degree of ring puckering and relative stability of conformers through steric and electronic effects. | ugent.beacs.org |
Theoretical and Computational Studies on 6 Bromo 3 Oxabicyclo 3.1.0 Hexane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for exploring the molecular properties of complex organic compounds like 6-Bromo-3-oxabicyclo[3.1.0]hexane.
Computational studies on analogous bicyclo[3.1.0]hexane systems have revealed that the fused ring system can exist in different conformations. For the bicyclo[3.1.0]hexane ring, boat-like conformers have been identified as being significantly more stable than chair-like conformers. researchgate.net This preference is attributed to the mitigation of strain in the puckered five-membered oxolane ring, which aligns with the curvature of the cyclopropane (B1198618) ring to reduce torsional stress.
The introduction of a bromine atom at the 6-position, as in this compound, can exist as two different stereoisomers: exo and endo. The exo isomer has the bromine atom on the opposite face of the larger ring, while the endo isomer has it on the same face. DFT calculations can be employed to determine the optimized geometries and relative energies of these two diastereomers. The steric interactions introduced by the bromine substituent can further influence the puckering of the oxolane ring.
| Parameter | Value (exo-isomer) | Value (endo-isomer) | Reference |
| Relative Energy (kcal/mol) | Data not available | Data not available | |
| C-Br Bond Length (Å) | Data not available | Data not available | |
| C-O-C Bond Angle (°) | Data not available | Data not available | |
| Puckering Amplitude (Å) | Data not available | Data not available |
Note: Specific computational data for the exo and endo isomers of this compound were not available in the searched literature. The table is representative of the parameters that would be determined in such a study.
Theoretical simulations of chiroptical spectroscopic properties such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are invaluable for determining the absolute configuration of chiral molecules. For complex structures like this compound, experimental data can be compared with DFT-simulated spectra to provide a confident assignment of stereochemistry. researchgate.net
In a study on a related bicyclo[3.1.0]hexane derivative, extensive conformational searches were performed at the B3LYP/6-311++G** level of theory. researchgate.net The subsequent simulation of ECD, ORD, and VCD spectra for the low-energy conformers allowed for a definitive assignment of the absolute configuration. researchgate.net A similar approach for the enantiomers of exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane would involve:
Conformational Search: Identifying all stable conformers of the molecule.
DFT Calculations: Simulating the ECD, ORD, and VCD spectra for each conformer.
Boltzmann Averaging: Weighting the spectra of the individual conformers based on their calculated relative energies to obtain the final theoretical spectrum.
Comparison: Matching the theoretical spectrum with the experimental spectrum to determine the absolute configuration.
The use of an implicit continuum polarization model in these calculations can account for solvent effects on the chiroptical measurements. researchgate.net
For certain substituted bicyclo[3.1.0]hexane derivatives, intramolecular hydrogen bonding has been identified as a dominant factor influencing their relative stability. researchgate.net In the case of this compound, while there are no traditional hydrogen bond donors, the molecule's stability is governed by a balance of several factors. The inherent ring strain of the cyclopropane moiety is a significant contributor to its reactivity.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the origins of stereoselectivity.
Experimental studies have shown that exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes undergo stereospecific reactions with organolithium reagents. rsc.org For instance, the reaction of both isomers with butyl-lithium followed by quenching with carbon dioxide proceeds with greater than 99.5% retention of configuration. rsc.org
Quantum chemical calculations can provide a detailed picture of the reaction pathway for such transformations. By modeling the reactants, intermediates, transition states, and products, the energetic profile of the reaction can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and stereospecificity. The calculations would likely involve locating the transition state structure for the lithium-halogen exchange and the subsequent carboxylation, confirming the concerted or stepwise nature of the mechanism.
The stereoselectivity observed in the synthesis and reactions of this compound can be rationalized through computational analysis. For example, the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane to the monobrominated products shows varying degrees of stereoselectivity depending on the reducing agent used. rsc.org
| Reducing Agent | Ratio of exo to endo isomers | Reference |
| Tributyltin hydride | 48 : 52 | rsc.org |
| Zinc-acetic acid | 62 : 38 | rsc.org |
| Zinc-ethanolic potassium hydroxide (B78521) | 3 : 1 | rsc.org |
| n-Butyl-lithium followed by water | ca. 9 : 1 | rsc.org |
Quantum chemical calculations can be employed to model the transition states for the reduction of the endo and exo bromine atoms with each of these reagents. By comparing the activation energies for the two competing pathways, the preference for the formation of one isomer over the other can be explained. These calculations would likely consider the coordination of the reducing agent to the substrate and the steric and electronic factors that govern the selective removal of one bromine atom. Such analyses are crucial for understanding and predicting the outcomes of stereoselective reactions involving this bicyclic system.
Studies on Diradical and Zwitterionic Intermediates
Theoretical and computational studies on the reaction mechanisms of bicyclo[3.1.0]hexane systems often involve the consideration of fleeting, high-energy intermediates such as diradicals and zwitterions. These species are typically proposed in reactions involving ring-opening of the cyclopropane moiety, rearrangements, or additions to the bicyclic framework. While specific computational studies focusing exclusively on the diradical and zwitterionic intermediates of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related bicyclo[3.1.0]hexane derivatives. These studies provide a theoretical foundation for understanding the potential intermediates in reactions involving the title compound.
In the context of photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-ones, for instance, computational evidence has been presented to distinguish between a diradical and a zwitterionic pathway. cdnsciencepub.comresearchgate.net Mechanistic investigations into such rearrangements suggest that the cleavage of the internal three-membered ring bond in the excited state can lead to an intermediate that subsequently rearranges to a phenolic derivative. cdnsciencepub.com The nature of this intermediate, whether it possesses two unpaired electrons (a diradical) or separated positive and negative charges (a zwitterion), is a key question addressed by computational chemistry.
Similarly, in the "Type B" rearrangement of 6,6-disubstituted-bicyclo[3.1.0]-hex-3-en-2-ones, the formation of a ground state zwitterion has been proposed following the fission of the internal cyclopropane bond in the excited state. miami.edu The subsequent reaction pathway of this zwitterionic intermediate is then influenced by factors such as protonation. miami.edu
Acid-catalyzed additions of nucleophiles to the bicyclo[3.1.0]hexene system also point towards the formation of charged intermediates. acs.org The protonation of the double bond or the oxygen atom in this compound could lead to a cationic intermediate, which can be considered a form of zwitterion, that then reacts with a nucleophile. The regiochemistry and stereochemistry of such additions are often rationalized by considering the stability and structure of these cationic intermediates. nih.gov
Computational studies on analogous systems often employ methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as CASSCF (Complete Active Space Self-Consistent Field) to model the potential energy surfaces of these reactions. These calculations can elucidate the relative energies of the diradical and zwitterionic intermediates and the transition states connecting them to reactants and products.
The table below summarizes the general characteristics and potential influencing factors for the formation of diradical versus zwitterionic intermediates in bicyclo[3.1.0]hexane systems, which can be extrapolated to this compound.
| Intermediate Type | Key Characteristics | Factors Favoring Formation | Computational Probes |
| Diradical | Two unpaired electrons; typically non-polar. | Photochemical reactions; non-polar solvents; homolytic bond cleavage. | Spin density calculations; analysis of singlet-triplet energy gaps. |
| Zwitterionic | Separated positive and negative formal charges; highly polar. | Polar solvents; presence of heteroatoms that can stabilize charge; acid catalysis; heterolytic bond cleavage. | Mulliken or Natural Population Analysis (NPA) for charge distribution; solvent effect modeling. |
For this compound, the presence of the electronegative oxygen and bromine atoms could potentially stabilize a zwitterionic intermediate through inductive effects or by participating in charge delocalization. Conversely, the strained C-C bonds of the cyclopropane ring could be susceptible to homolytic cleavage under photochemical conditions, favoring a diradical intermediate. Detailed computational studies on this compound are necessary to definitively characterize the nature of its reaction intermediates under various conditions.
Applications of 6 Bromo 3 Oxabicyclo 3.1.0 Hexane and Its Scaffolds in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate or Building Block (Synthon)
6-Bromo-3-oxabicyclo[3.1.0]hexane serves as a crucial synthon, a molecular fragment used in synthesis to introduce a specific structural motif. Its utility stems from the presence of a reactive bromine atom and a strained bicyclic ether system. The bromomethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The strained ring system can participate in various ring-opening and rearrangement reactions, providing access to diverse and complex molecular frameworks.
The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes can be achieved through the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane. rsc.org The stereoselectivity of this reduction is dependent on the reagents used, with methods like reaction with n-butyl-lithium followed by water showing high stereoselectivity. rsc.org These stereochemically defined isomers are valuable for syntheses where precise control over the three-dimensional arrangement of atoms is critical.
Construction of Conformationally Restricted Analogues
The rigid bicyclo[3.1.0]hexane framework is particularly useful for the synthesis of conformationally restricted analogues of biologically active molecules. By locking flexible molecules into specific spatial arrangements, chemists can probe the bioactive conformations required for interaction with biological targets like receptors and enzymes.
Synthesis of Carbocyclic and Oxabicyclic Nucleoside Analogues
The 2-oxabicyclo[3.1.0]hexane scaffold has been employed in the synthesis of novel nucleoside analogues. acs.orgresearchgate.net These analogues, which incorporate the five naturally occurring nucleic acid bases, are designed to mimic the sugar pucker of natural nucleosides, restricting their conformation. researchgate.netresearchgate.net The synthesis of these compounds often involves the preparation of a suitable sugar precursor bearing the 2-oxabicyclo[3.1.0]hexane system, followed by glycosylation and deprotection steps. researchgate.net For instance, a thymine-bearing nucleoside analogue was found to be restricted to a specific (0)T(1) conformation. researchgate.net
Furthermore, the bicyclo[3.1.0]hexane template has been used to construct carbocyclic nucleoside analogues with a fixed southern conformation, which is a key feature for the biological activity of many antiviral nucleosides. acs.orgrsc.org The synthesis of these conformationally locked carbocyclic nucleosides has been achieved from a common carbocyclic amine precursor, which is assembled in a multi-step sequence. rsc.org
Development of Conformationally Locked Histamine (B1213489) Analogues
In the field of medicinal chemistry, the bicyclo[3.1.0]hexane scaffold has been instrumental in developing selective ligands for histamine receptors. Researchers have designed and synthesized conformationally rigid histamine analogues incorporating this framework. nih.govnih.gov These analogues have shown selective binding to the H3 receptor subtype over the H4 receptor subtype. nih.govnih.gov Notably, one such compound exhibited potent binding affinity and over 100-fold selectivity for the H3 receptor. nih.govnih.gov This research highlights the utility of the rigid bicyclo[3.1.0]hexane structure as a valuable scaffold for creating potent and selective ligands for specific biological targets. nih.govnih.gov
Precursor for Complex Molecular Architectures and Natural Products
The unique structural features of this compound and its derivatives make them valuable starting materials for the total synthesis of complex natural products and other intricate molecular architectures.
Synthesis of Chiral Cyclopropanecarboxylic Acids
The this compound framework can also serve as a precursor for the synthesis of chiral cyclopropanecarboxylic acids. Both exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes undergo stereospecific reactions with butyl-lithium followed by carbon dioxide, resulting in the corresponding carboxylic acids with greater than 99.5% retention of configuration. rsc.org This method provides a reliable route to enantiomerically pure cyclopropanecarboxylic acids, which are important structural motifs in various natural products and pharmaceuticals.
Preparation of other Bicyclic Systems (e.g., 3-Azabicyclo[3.1.0]hexanes)
The transformation of the 3-oxabicyclo[3.1.0]hexane framework into other valuable bicyclic systems, particularly the nitrogen-containing analogue 3-azabicyclo[3.1.0]hexane, represents a significant area of interest in synthetic chemistry. The 3-azabicyclo[3.1.0]hexane motif is a key structural feature in a variety of biologically active compounds, including non-narcotic analgesics, DNA alkylating agents, and inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake transporters. researchgate.netdoi.org Consequently, numerous synthetic routes to this scaffold have been developed. researchgate.netnih.gov
While a direct, one-step conversion of this compound to a 3-azabicyclo[3.1.0]hexane derivative is not extensively documented, a plausible pathway can be inferred from the known reactivity of related oxabicyclic compounds. researchgate.net This would likely involve a nucleophilic ring-opening of the ether linkage by an amine or a nitrogen-containing nucleophile. The presence of the bromine atom on the cyclopropane (B1198618) ring could influence the regioselectivity of this ring-opening. Following the initial ring-opening to form a substituted cyclopentane (B165970), a subsequent intramolecular cyclization would be required to form the desired pyrrolidine (B122466) ring of the 3-azabicyclo[3.1.0]hexane system. The feasibility and stereochemical outcome of such a sequence would be highly dependent on the reaction conditions and the nature of the nitrogen nucleophile employed.
Given the importance of the 3-azabicyclo[3.1.0]hexane scaffold, a variety of alternative and more established synthetic strategies have been reported. These methods provide valuable context and highlight the diversity of approaches to this important bicyclic system.
A prevalent method involves the [3+2] cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgnih.govresearchgate.net This approach allows for the direct construction of the 3-azabicyclo[3.1.0]hexane core with good control over stereochemistry. For instance, stable azomethine ylides have been shown to react with various 3-substituted and 3,3-disubstituted cyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov
Transition-metal catalysis offers another powerful set of tools for the synthesis of 3-azabicyclo[3.1.0]hexanes. nih.gov Palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed as a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This method is compatible with a range of nucleophiles, including alcohols, phenols, and amines. researchgate.netresearchgate.net Dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate has also been employed to stereoselectively synthesize both exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.org Furthermore, iridium-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls provides another enantioselective route to these bicyclic amines. beilstein-journals.org
Intramolecular C-H insertion reactions represent a further strategy. Cyclopropylmagnesium carbenoids, generated from 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group, have been shown to undergo intramolecular C-H insertion to yield 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net
The following table summarizes some of the established methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, providing a comparative overview of the diverse synthetic strategies available.
| Synthetic Method | Key Precursors | Catalyst/Reagent | Key Features | Reference(s) |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropenes | - | Direct construction of the bicyclic core, good stereocontrol. | beilstein-journals.orgnih.govresearchgate.net |
| Pd-Catalyzed Cyclization | 1,6-Enynes | Palladium complexes | Mild conditions, good functional group tolerance, enantioselective. | researchgate.netresearchgate.net |
| Rh-Catalyzed Cyclopropanation | Alkenes, Diazoacetates | Dirhodium(II) complexes | Stereoselective formation of exo or endo isomers. | acs.org |
| Intramolecular C-H Insertion | 1-Chlorocyclopropyl p-tolyl sulfoxides | Isopropylmagnesium chloride | Forms the bicyclic system via C-H activation. | researchgate.netresearchgate.net |
| Ir-Catalyzed Reductive Amination | cis-Cyclopropane dicarbonyls | Iridium complexes | Enantioselective synthesis. | beilstein-journals.org |
Development of Novel Reagents and Catalytic Systems
The unique structural and stereochemical properties of this compound and its derivatives make them attractive scaffolds for the development of novel reagents and catalytic systems. The inherent ring strain of the bicyclo[3.1.0]hexane system, combined with the presence of multiple stereocenters and functionalizable groups, offers a platform for creating sophisticated molecular tools for organic synthesis.
While the direct conversion of this compound into a specific, widely used reagent or catalyst is not yet a major focus in the literature, its role as a chiral building block is increasingly recognized. The development of chiral ligands for asymmetric catalysis is a particularly promising application. The rigid bicyclic framework can effectively translate stereochemical information to a catalytic metal center, influencing the enantioselectivity of a reaction. For example, the 3-oxabicyclo[3.1.0]hexane skeleton can be incorporated into more complex ligand structures, where the defined spatial arrangement of substituents can create a well-defined chiral pocket around a metal. smolecule.com Research in this area has explored the use of chiral 3-oxabicyclo[3.1.0]hexan-2-one derivatives as precursors for such ligands. smolecule.com
The bicyclo[3.1.0]hexane scaffold itself has been utilized in the design of ligands for biological receptors, which can be considered a form of catalytic system in a broader biological context. nih.gov The conformational rigidity of the bicyclic system is advantageous for locking a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a particular receptor. nih.govacs.org This principle could be extended to the design of ligands for synthetic receptor mimics or other supramolecular catalytic systems.
Furthermore, the reactivity of the strained cyclopropane ring within the 3-oxabicyclo[3.1.0]hexane system could be harnessed in the design of novel catalytic cycles. Ring-opening reactions of such systems can be triggered by various reagents, and if this process could be made reversible and catalytic, it could lead to new types of chemical transformations. researchgate.net For instance, the interaction of the bromo-substituted cyclopropane with a metal center could lead to the formation of a metallacyclobutane intermediate, which could then participate in catalytic cycloaddition or rearrangement reactions.
The potential applications of this compound and related scaffolds in the development of new reagents and catalysts are summarized in the table below.
| Potential Application Area | Key Structural Feature | Description | Reference(s) |
| Chiral Ligand Synthesis | Rigid, stereodefined scaffold | Use as a chiral building block to construct ligands for asymmetric catalysis, where the bicyclic core enforces a specific conformation. | smolecule.com |
| Bioactive Molecule Design | Conformational rigidity | Incorporation into ligands for biological receptors to enhance potency and selectivity by restricting conformational freedom. | nih.govacs.org |
| Strain-Release Catalysis | Strained cyclopropane ring | Potential for use in catalytic cycles involving reversible ring-opening and formation of reactive intermediates. | researchgate.net |
| Precursor to Functionalized Cyclopropanes | Bicyclic system with bromine substituent | The bromo-substituent allows for further functionalization, leading to a variety of substituted cyclopropane derivatives that can serve as versatile synthetic intermediates. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 6-Bromo-3-oxabicyclo[3.1.0]hexane isomers is a critical area of research, with an emphasis on improving efficiency and stereoselectivity. A primary route involves the reduction of 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane. rsc.org The choice of reducing agent has been shown to profoundly influence the stereochemical outcome, specifically the ratio of the resulting exo- and endo-bromo isomers. rsc.org
Initial methods employing tributyltin hydride were found to be non-stereoselective. rsc.org However, subsequent research has identified more selective reducing agents. For instance, reduction with zinc demonstrates a preference for the removal of the endo-bromine atom, while using n-butyl-lithium results in even higher stereoselectivity for the exo-bromo product. rsc.org
Future research is aimed at developing catalytic and more sustainable methods. This includes exploring metal-free transformations that utilize reagents like molecular hydrogen, which would produce water as the only byproduct, aligning with the principles of green chemistry. chemrxiv.org The development of catalytic systems that can control the stereochemical outcome with high precision remains a significant goal.
| Reducing Agent | Solvent/Conditions | exo:endo Isomer Ratio | Key Observation |
|---|---|---|---|
| Tributyltin Hydride | - | 48 : 52 | Non-stereoselective reduction. |
| Zinc-Acetic Acid | Acetic Acid | 62 : 38 | Selective removal of the endo-bromine. |
| Zinc-Ethanolic KOH | Ethanolic Potassium Hydroxide (B78521) | 3 : 1 (75 : 25) | Increased selectivity for the exo-isomer compared to acidic zinc reduction. |
| n-Butyl-lithium followed by H₂O | - | ~9 : 1 (90 : 10) | Highly stereoselective, favoring the exo-isomer. |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The strained bicyclo[3.1.0]hexane framework, coupled with the bromo substituent, imparts unique reactivity to the molecule. The bromine atom serves as a versatile handle for a variety of transformations. A key area of exploration is the stereospecific reaction of the monobrominated isomers with organolithium reagents. Studies have shown that both exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes undergo reaction with butyl-lithium followed by quenching with carbon dioxide with greater than 99.5% retention of their original configuration. rsc.org This high degree of stereospecificity is a valuable tool for asymmetric synthesis.
Emerging research seeks to expand upon these findings by investigating other novel reaction pathways. This includes exploring its participation in various cycloaddition reactions to form more complex polycyclic systems. d-nb.info Furthermore, the development of catalytic cycles, potentially involving transition metals, could unlock new reactivity patterns, enabling cross-coupling reactions or C-H functionalization at other positions on the bicyclic core. acs.org The strategic relocation of the oxygen atom within the scaffold to create related 2-oxabicyclo[3.1.0]hexane templates is another avenue being explored to generate novel structures that mimic the tetrahydrofuran (B95107) ring of conventional nucleosides. acs.org
Advanced Computational Modeling for Predictive Synthesis and Mechanism
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) calculations are being employed to study the structural and electronic properties of the bicyclo[3.1.0]hexane ring system. researchgate.net These computational studies help to elucidate the factors governing the stability of different conformers, such as the preference for boat-like over chair-like structures, and the influence of intramolecular hydrogen bonding in substituted analogues. researchgate.net
For predictive synthesis, computational models can help rationalize the stereochemical outcomes of reactions. For example, modeling the transition states for the reduction of the dibromo precursor could lead to the design of more selective catalysts. researchgate.net DFT has also been used to thoroughly study the mechanisms of cycloaddition reactions involving similar bicyclic frameworks, providing insights that can guide the exploration of new reaction pathways. researchgate.net The combination of multiple chiroptical spectroscopy methods (ECD, ORD, and VCD) with DFT simulations allows for the confident determination of absolute configurations for chiral bicyclo[3.1.0]hexane derivatives. researchgate.net
| Computational Method | Application Area | Research Finding/Goal | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G**) | Conformational Analysis | Identified boat-like conformers as more stable than chair-like conformers for the bicyclo[3.1.0]hexane ring. | researchgate.net |
| DFT Simulations (ECD, ORD, VCD) | Stereochemical Assignment | Allows for the reliable determination of absolute configuration by comparing simulated spectra with experimental data. | researchgate.net |
| DFT (M11/cc-pVDZ) | Mechanistic Studies | Used to study the mechanism of cycloaddition reactions for forming related azabicyclo[3.1.0]hexane frameworks. | researchgate.net |
| Hartree-Fock (6-31+g(d)) | Reactivity Prediction | Used to model organolithium reagents to correlate calculated properties with experimental reactivity. | acs.org |
Expansion of Synthetic Utility in Complex Molecule Construction
The 3-oxabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. acs.org Its rigid conformation makes it an excellent template for designing conformationally locked nucleoside analogues, which are of significant interest as potential antiviral or anticancer agents. acs.orgresearchgate.net The 6-bromo derivative is particularly valuable in this context, as the bromine atom provides a reactive site for introducing nucleobases or other complex fragments.
Future research will focus on leveraging this compound as a key intermediate in the total synthesis of natural products and in the combinatorial synthesis of compound libraries for drug discovery. acs.org Its defined stereochemistry and predictable reactivity make it an ideal starting point for building molecules with multiple, well-defined stereocenters. The utility of related bicyclic ethers in fields such as herbicide chemistry also suggests that the applications of this compound could extend beyond pharmaceuticals into agrochemicals and materials science. nih.gov The ability to use this compound to access novel chemical space is a driving force for its continued investigation. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-3-oxabicyclo[3.1.0]hexane, and how is regioselectivity controlled?
- Methodological Answer : Synthesis typically involves bromination of a precursor like 3-oxabicyclo[3.1.0]hexane derivatives. For example, halogenation (e.g., using NBS or Br₂ in the presence of Lewis acids) can introduce bromine at the 6-position. Regioselectivity is controlled by steric and electronic factors: the bicyclic system’s strain and electron-rich regions guide bromine placement. Reactions are monitored via TLC or GC-MS to track intermediates. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Multi-spectral analysis is critical:
- IR Spectroscopy : Identifies functional groups (e.g., ether C-O stretch at ~1100 cm⁻¹) and validates bicyclic framework .
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the deshielded proton at C6 (δ 4.5–5.5 ppm) indicates bromine proximity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (Br’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the initial biological screening approaches for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., fluorinated or hydroxylated bicyclo derivatives with enzyme-modulating activity). Common protocols:
- Enzyme Inhibition : Test against serine hydrolases or cytochrome P450s using fluorogenic substrates. IC₅₀ values are quantified via kinetic fluorescence .
- Antimicrobial Screening : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
Advanced Research Questions
Q. How can bromination efficiency and yield be optimized in the synthesis of this compound?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance bromine electrophilicity.
- Catalysis : Lewis acids (e.g., FeCl₃) lower activation energy for bromine addition.
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions (e.g., ring-opening).
- Yield Optimization : Use Design of Experiments (DoE) to test variables (solvent, catalyst ratio, time). Post-reaction analysis via HPLC quantifies purity .
Q. What computational methods predict the reactivity and regioselectivity of this compound in further functionalization?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and electron density maps (e.g., Fukui indices) to predict electrophilic attack sites.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
